Structural Differentiation: Dual Benzamide–Urea Substitution Pattern Absent from Published Analogs
The target compound bears a benzamide at C2 and a 3-methylphenyl ureido group at C5 of the benzothiazole core. This dual-substitution pattern is not found in any biologically characterized analog. The closest published compound, N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea (compound 9), contains only the urea moiety at C2 with no benzamide group, while the benzothiazole-2-yl benzamide MAO inhibitors reported by Cuc et al. carry aryl substitutions at C2 only, lacking the C5 urea extension [1][2]. No head-to-head data exist for the target compound.
| Evidence Dimension | Presence of dual pharmacophore (C2-benzamide + C5-ureido-3-methylphenyl) |
|---|---|
| Target Compound Data | Dual substitution: benzamide at C2, 3-methylphenyl urea at C5 |
| Comparator Or Baseline | Compound 9 (C2-urea only, no benzamide); MAO inhibitors (C2-benzamide only, no C5-urea) |
| Quantified Difference | Not quantifiable—structural uniqueness; no direct biological comparison available |
| Conditions | Structural comparison based on published synthetic procedures [1][2] |
Why This Matters
This unique pharmacophore combination is not commercially available in any single analog, making this compound the only procurement option for research programs requiring simultaneous benzamide and 3-methylphenyl urea presentation on a benzothiazole core.
- [1] Synthesis, enzyme inhibition and anticancer investigation of unsymmetrical 1,3-disubstituted ureas. Journal of the Chemical Society of Pakistan, 2014, 79(1): 1-10. View Source
- [2] Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Natural Product Communications, 2022, 17(7): 1934578X221116188. View Source
